

An In-depth Technical Guide to the Physicochemical Properties of D-Phenylglycine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Phenylglycine is a non-proteinogenic α-amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals.[1][2] Its unique structural and physicochemical properties are fundamental to its utility in drug design and development, particularly in the synthesis of semi-synthetic penicillins and cephalosporins.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of D-Phenylglycine, detailed experimental protocols for their determination, and logical workflows to guide researchers in their analyses.

Core Physicochemical Properties

The key physicochemical characteristics of D-Phenylglycine are summarized in the table below, providing a quick reference for researchers. These properties are crucial for understanding its behavior in various chemical and biological systems.



Property	Value	Reference
Molecular Formula	C8H9NO2	[1][3]
Molecular Weight	151.16 g/mol	[3][5]
Appearance	White crystalline powder or crystals	[1][3]
Melting Point	>300 °C (decomposes)	[1][3]
Solubility in Water	0.3 g/100 mL	[3][6]
Solubility in Other Solvents	Soluble in aqueous acid and lye; sparingly soluble in alcohol.	[3]
pKa (predicted)	1.94 ± 0.10	[3][6]
Optical Activity ([α]20/D)	-155° to -158° (c=1 in 1 M HCl)	[3][6]
LogP	-1.76 at 20°C	[3][6]
Density	1.2 g/cm³ (at 20°C)	[3][6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of D-Phenylglycine are outlined below. These protocols are based on standard analytical techniques for amino acids.

Determination of Aqueous Solubility

Principle: The gravimetric method is a common and straightforward technique for determining the solubility of a compound in a specific solvent. It involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent and weighing the residue.

Methodology:

• Preparation of Saturated Solution:



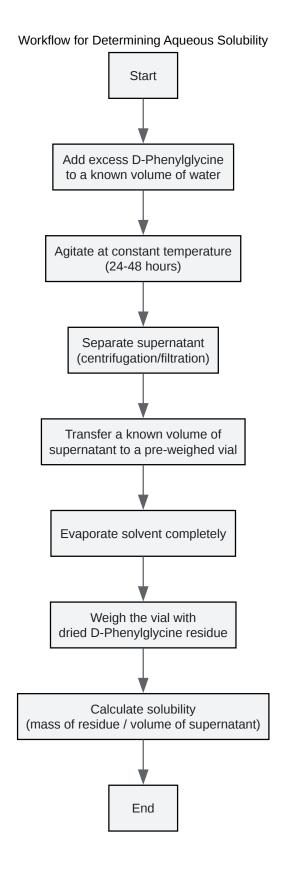
- Add an excess amount of D-Phenylglycine to a known volume of deionized water in a sealed container (e.g., a screw-cap vial).
- Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
- Separation of Undissolved Solid:
 - Allow the suspension to settle.
 - Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a 0.22 μm filter may be necessary.
- Quantification of Dissolved Solute:
 - Transfer the clear supernatant to a pre-weighed, dry container.
 - Evaporate the solvent completely under reduced pressure or in a drying oven at a temperature that does not cause decomposition of D-Phenylglycine.
 - Once the solvent is fully evaporated, re-weigh the container with the dried D-Phenylglycine residue.

Calculation:

 The solubility is calculated as the mass of the dissolved D-Phenylglycine divided by the volume of the solvent used.

A logical workflow for this experimental protocol is depicted in the following diagram.





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Caption: Workflow for Determining Aqueous Solubility of D-Phenylglycine.



Determination of pKa by Titration

Principle: The pKa values of an amino acid can be determined by acid-base titration.[7] By titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH, a titration curve can be generated. The pKa values correspond to the pH at the midpoints of the buffering regions.

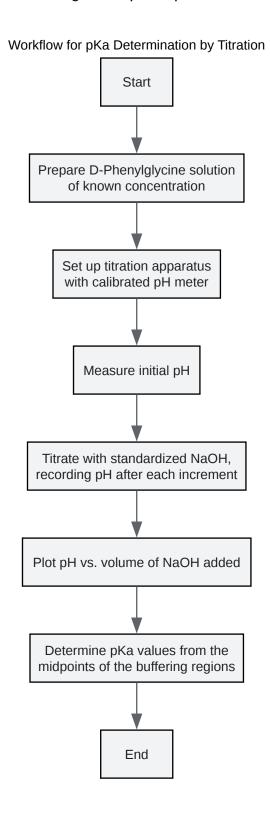
Methodology:

- Preparation of D-Phenylglycine Solution:
 - Prepare a solution of D-Phenylglycine of known concentration (e.g., 0.1 M) in deionized water.
- Titration Setup:
 - Place a known volume of the D-Phenylglycine solution in a beaker with a magnetic stir bar.
 - Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
 - Immerse the pH electrode in the D-Phenylglycine solution and record the initial pH.
- Titration with NaOH:
 - Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
 - Add the NaOH solution in small, precise increments (e.g., 0.2 mL).
 - After each addition, stir the solution to ensure it is homogeneous and record the pH.
 - Continue the titration until the pH has risen significantly (e.g., to pH 12).
- Data Analysis:
 - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
 - The pKa of the carboxylic acid group (pKa₁) is the pH at the point where half of the first equivalent of NaOH has been added.



 The pKa of the amino group (pKa₂) is the pH at the point where one and a half equivalents of NaOH have been added.

The following diagram illustrates the logical steps for pKa determination.





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Caption: Workflow for pKa Determination of D-Phenylglycine by Titration.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of D-Phenylglycine.

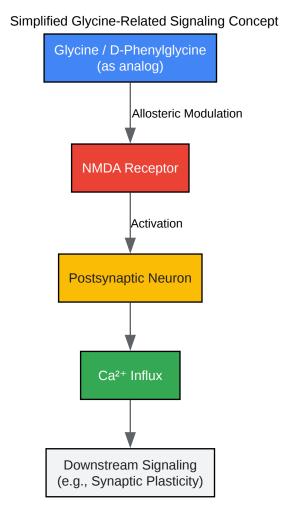
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of D-Phenylglycine will show characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching).[5][8][9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum can be used to confirm the structure of D-Phenylglycine.[5][10][11][12]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of D-Phenylglycine and to study its fragmentation patterns. The molecular ion peak in the mass spectrum will correspond to the molecular weight of the compound.[5]

Biological Context: Relationship to Glycine Signaling

D-Phenylglycine is a derivative of glycine, which is an important neurotransmitter in the central nervous system. Glycine acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem. It is also known to be an allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor crucial for synaptic plasticity and memory formation.[3] The structural similarity of D-Phenylglycine to glycine suggests potential interactions with these neurochemical pathways, a concept that is relevant in drug development.

The following diagram illustrates the high-level relationship between glycine, NMDA receptors, and potential neuronal signaling.





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Caption: Simplified concept of glycine's role in NMDA receptor modulation.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of D-Phenylglycine, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important chiral intermediate. A thorough understanding of these properties is fundamental to the successful application of D-Phenylglycine in the synthesis of novel and effective pharmaceuticals.



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